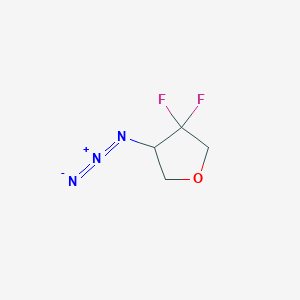
4-Azido-3,3-difluorooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Azido Ligands in Magnetochemistry
Azido ligands, such as in "4-Azido-3,3-difluorooxolane," have been extensively investigated in the context of magnetochemistry. A study by Schweinfurth et al. (2015) explored the ligand field of the azido ligand in a Co(II)-azido complex, revealing insights into bonding parameters and magnetic anisotropy. This research demonstrated the azido ligand's role as a strong σ and π donor, impacting magnetic properties through its bonding scheme (Schweinfurth et al., 2015).
Conformational Properties of Azido(difluoro)phosphane
The conformational properties of azido(difluoro)phosphane were characterized by Zeng et al. (2011), providing insights into the influence of the azido group on molecular structure and properties. This study highlighted the equilibrium between syn and anti conformers, offering a deep understanding of the azido group's impact on molecular conformation and reactivity (Zeng et al., 2011).
Azide-para-Fluoro Substitution on Polymers
Research on azide-para-fluoro substitution on polymers by Noy et al. (2019) demonstrated the utility of azido-functional polymers as precursors for postpolymerization modification. This work showed how azide-functional polymers could be modified with high efficiency, underlining the azido group's versatility in polymer chemistry (Noy et al., 2019).
X-Ray Photoelectron Spectroscopy of Azide-Modified Surfaces
The use of X-ray Photoelectron Spectroscopy (XPS) to investigate nitrogen species in azide-modified surfaces was detailed by Zorn et al. (2014). This study provided a method for characterizing azide-functionalized materials, aiding in the understanding of surface chemistry and the efficacy of azide-based functionalization strategies (Zorn et al., 2014).
Azides as Spectroscopic Probes
Gai et al. (2010) explored the use of azides as vibrational probes for nucleic acids, demonstrating the environmental sensitivity of the azide IR stretching band. This research opens avenues for utilizing azides in spectroscopic studies of biomolecules, offering tools for probing molecular environments and interactions (Gai et al., 2010).
Mécanisme D'action
Target of Action
Azido compounds are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
Azido compounds, in general, are known to undergo reactions such as staudinger reduction, schmidt rearrangement, and curtius rearrangement . These reactions can lead to the formation of various products, which can interact with biological targets in different ways.
Biochemical Pathways
Azido compounds are known to be involved in various biochemical reactions due to their high reactivity .
Pharmacokinetics
Azido compounds are known to have diverse pharmacokinetic properties depending on their structure and the biological system in which they are present .
Result of Action
Azido compounds, in general, are known to have various biological effects due to their high reactivity and ability to form various products through different reactions .
Action Environment
The action, efficacy, and stability of 4-Azido-3,3-difluorooxolane can be influenced by various environmental factors. These factors can include temperature, pH, presence of other chemicals, and the specific biological system in which the compound is present .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-azido-3,3-difluorooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O/c5-4(6)2-10-1-3(4)8-9-7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNZKWBRWDYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)
![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)











